3-(2-Furyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-C]pyrazol-6(1H)-one
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Overview
Description
3-(2-Furyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-C]pyrazol-6(1H)-one is a complex organic compound characterized by its unique structure, which includes a furan ring, a hydroxy-methoxyphenyl group, and a dihydropyrrolo-pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Furyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-C]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyrrolo-pyrazole core through a cyclization reaction. This is followed by the introduction of the furan ring and the hydroxy-methoxyphenyl group via electrophilic aromatic substitution reactions. The final step often involves the addition of the methoxyethyl group under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and improve efficiency. Scale-up processes are designed to ensure consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(2-Furyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-C]pyrazol-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the furan ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 3-(2-Furyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-C]pyrazol-6(1H)-one is studied for its potential bioactivity. It may exhibit properties such as anti-inflammatory, antioxidant, or antimicrobial effects, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 3-(2-Furyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-C]pyrazol-6(1H)-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Furyl)-4-(4-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-C]pyrazol-6(1H)-one
- 3-(2-Furyl)-4-(3-methoxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-C]pyrazol-6(1H)-one
Uniqueness
Compared to similar compounds, 3-(2-Furyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-C]pyrazol-6(1H)-one stands out due to the presence of both the hydroxy and methoxy groups on the phenyl ring. This unique combination enhances its reactivity and potential bioactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H19N3O5 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
3-(furan-2-yl)-4-(4-hydroxy-3-methoxyphenyl)-5-(2-methoxyethyl)-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C19H19N3O5/c1-25-9-7-22-18(11-5-6-12(23)14(10-11)26-2)15-16(13-4-3-8-27-13)20-21-17(15)19(22)24/h3-6,8,10,18,23H,7,9H2,1-2H3,(H,20,21) |
InChI Key |
WRVKQGBRTJUJRF-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(C2=C(NN=C2C1=O)C3=CC=CO3)C4=CC(=C(C=C4)O)OC |
Origin of Product |
United States |
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